1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine
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Overview
Description
1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group at the 1-position and an iodine atom at the 4-position. The presence of both fluorine and iodine atoms in the molecule imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine typically involves the introduction of the difluoromethyl group and the iodine atom onto a pyrazole ring. One common method is the difluoromethylation of a pyrazole precursor, followed by iodination. The difluoromethylation can be achieved using reagents such as ClCF2H or other difluorocarbene sources under appropriate conditions . The iodination step can be carried out using iodine or iodine-containing reagents in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cross-Coupling: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while cross-coupling reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can act as a hydrogen bond donor, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects . The compound may also influence specific signaling pathways, contributing to its overall mechanism of action .
Comparison with Similar Compounds
1-(Trifluoromethyl)-4-iodopyrazol-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4-bromopyrazol-3-amine: Similar structure but with a bromine atom instead of an iodine atom.
1-(Difluoromethyl)-4-chloropyrazol-3-amine: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness: 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine is unique due to the combination of the difluoromethyl group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and unique interactions with biological targets .
Properties
IUPAC Name |
1-(difluoromethyl)-4-iodopyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2IN3/c5-4(6)10-1-2(7)3(8)9-10/h1,4H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUHWVXUXAKKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1C(F)F)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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